![molecular formula C7H11NO3 B1281105 Ethyl 2-oxopyrrolidine-3-carboxylate CAS No. 36821-26-8](/img/structure/B1281105.png)
Ethyl 2-oxopyrrolidine-3-carboxylate
Overview
Description
Ethyl 2-oxopyrrolidine-3-carboxylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also known as 2-Oxo-pyrrolidine-3-carboxylic acid ethyl ester .
Molecular Structure Analysis
The empirical formula of Ethyl 2-oxopyrrolidine-3-carboxylate is C7H11NO3 . The molecular weight is 157.17 g/mol . The InChI string representation of its structure is InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9)
.
Physical And Chemical Properties Analysis
Ethyl 2-oxopyrrolidine-3-carboxylate has a molecular weight of 157.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 157.07389321 g/mol . The topological polar surface area of the compound is 55.4 Ų .
Scientific Research Applications
Organic Synthesis
Ethyl 2-oxopyrrolidine-3-carboxylate serves as an important raw material and intermediate in organic synthesis . Its structure is amenable to various chemical reactions, making it a valuable building block for synthesizing complex organic molecules. For instance, it can undergo nucleophilic attacks at the carbonyl carbon or participate in cycloaddition reactions due to its lactam moiety.
Pharmaceutical Industry
In pharmaceutical research, this compound is utilized as an intermediate in the synthesis of various drugs . Its lactam ring can be a precursor to beta-lactam antibiotics, and modifications to its structure can lead to the development of novel therapeutic agents with potential activity against a range of diseases.
Agrochemicals
The role of Ethyl 2-oxopyrrolidine-3-carboxylate in agrochemicals is significant as it is used to create pesticides and herbicides . Its chemical properties allow for the synthesis of compounds that can interact with biological systems of pests, providing a pathway for the development of new agrochemical products.
Dyestuff Production
In the production of dyestuffs, Ethyl 2-oxopyrrolidine-3-carboxylate acts as an intermediate . It can be involved in the synthesis of complex dyes that require a lactam structure for their chromophoric systems, which are responsible for the dyes’ color properties.
Biochemistry Research
This compound finds applications in biochemistry research where it might be used to study enzyme-substrate interactions, particularly with enzymes that target lactam rings . It can help in understanding the biochemical pathways and mechanisms of action of various biological molecules.
Materials Science
Ethyl 2-oxopyrrolidine-3-carboxylate can be used in materials science, particularly in the development of polymers and resins . Its reactivity can be harnessed to create new materials with desired physical and chemical properties for industrial applications.
Safety And Hazards
Ethyl 2-oxopyrrolidine-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 2-oxopyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHMWJMUMOYGQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507308 | |
Record name | Ethyl 2-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxopyrrolidine-3-carboxylate | |
CAS RN |
36821-26-8 | |
Record name | Ethyl 2-oxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-oxopyrrolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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